molecular formula C12H13NO2 B12103322 phenyl N-cyclopent-3-en-1-ylcarbamate

phenyl N-cyclopent-3-en-1-ylcarbamate

Cat. No.: B12103322
M. Wt: 203.24 g/mol
InChI Key: OBQXXJOZFOQNAK-UHFFFAOYSA-N
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Description

Phenyl N-cyclopent-3-en-1-ylcarbamate is a carbamate derivative featuring a cyclopentene ring substituted with a phenyl group via a carbamate linkage. Carbamates are widely used in organic synthesis as protective groups for amines and as intermediates in pharmaceuticals or polymers . The phenyl substituent in this compound likely enhances aromatic interactions and alters electronic properties compared to alkyl-substituted carbamates.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

phenyl N-cyclopent-3-en-1-ylcarbamate

InChI

InChI=1S/C12H13NO2/c14-12(13-10-6-4-5-7-10)15-11-8-2-1-3-9-11/h1-5,8-10H,6-7H2,(H,13,14)

InChI Key

OBQXXJOZFOQNAK-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1NC(=O)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl N-cyclopent-3-en-1-ylcarbamate can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with cyclopent-3-en-1-ol under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Phenyl N-cyclopent-3-en-1-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

Phenyl N-cyclopent-3-en-1-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex carbamate derivatives.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.

    Industry: It is used in the production of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of phenyl N-cyclopent-3-en-1-ylcarbamate involves its interaction with specific molecular targets. One known target is acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound can increase the levels of acetylcholine, leading to enhanced neurotransmission. This mechanism is similar to that of other carbamate esters, which are known for their anticholinesterase activity .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The electron-withdrawing carbamate group in this compound may stabilize the cyclopentene ring through conjugation, whereas tert-butyl groups provide electron-donating effects.
  • Aromatic Interactions : The phenyl group enables π-π stacking, which is absent in tert-butyl analogs, making it more suitable for applications requiring intermolecular interactions (e.g., polymer matrices) .
2.2. Physicochemical Properties

Limited data exist for this compound; properties are inferred from analogs:

Property This compound tert-Butyl N-cyclopent-3-en-1-ylcarbamate Phenylephrine hydrochloride
Solubility Low in water (hydrophobic aryl group) Low in water (tert-butyl group) High (ionic salt)
UV-Vis Absorption λ_max ~270–300 nm (aryl carbamate) Not reported λ_max = 510 nm (azo dye complex)
Thermal Stability Moderate (carbamate decomposition ~200°C) High (stable up to 250°C) Decomposes at 140–145°C

Spectroscopic Insights :

  • Phenyl carbamates exhibit strong UV absorption due to aromatic π→π* transitions, whereas tert-butyl analogs lack this feature. Phenylephrine hydrochloride forms azo dyes (ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹) for spectrophotometric detection .
2.4. Stability and Reactivity
  • Hydrolysis : Carbamates hydrolyze under acidic/basic conditions to release amines. Phenyl derivatives may hydrolyze slower than tert-butyl analogs due to steric protection of the carbamate group.
  • Thermal Decomposition : Phenyl carbamates decompose at lower temperatures compared to tert-butyl derivatives, releasing CO₂ and forming secondary amines.

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